Platycodin D3 Exhibits 3.7-Fold Lower NO Inhibitory Potency Than Platycodin D in Activated Macrophages
In LPS/IFN-γ-activated RAW 264.7 macrophages, platycodin D3 (PD3) inhibits nitric oxide production with an IC50 of approximately 55 µM, whereas platycodin D (PD) demonstrates an IC50 of approximately 15 µM under identical experimental conditions [1]. This 3.7-fold difference in potency is accompanied by equivalent iNOS protein and mRNA suppression patterns for both compounds, indicating that the potency differential is intrinsic to the compounds rather than a mechanistic divergence [1].
| Evidence Dimension | NO production inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 55 µM |
| Comparator Or Baseline | Platycodin D: IC50 ≈ 15 µM |
| Quantified Difference | 3.7-fold lower potency (55 µM vs 15 µM) |
| Conditions | RAW 264.7 cells activated with LPS (1 µg/mL) + rIFN-γ (50 U/mL); 24 h treatment; Griess reagent assay |
Why This Matters
Researchers selecting between PD and PD3 for anti-inflammatory studies must account for this 3.7-fold potency gap, as substituting PD3 for PD at equivalent concentrations would yield significantly attenuated NO inhibition, potentially leading to false-negative conclusions.
- [1] Wang C, Schuller Levis GB, Lee EB, et al. Platycodin D and D3 isolated from the root of Platycodon grandiflorum modulate the production of nitric oxide and secretion of TNF-α in activated RAW 264.7 cells. Int Immunopharmacol. 2004;4(8):1039-1049. View Source
